(1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide
Description
The compound “(1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide” is a structurally complex molecule featuring two pharmacologically significant moieties:
- Adamantane-carboxamide: Known for enhancing lipophilicity and metabolic stability due to its rigid, cage-like structure .
- Pyrazolo[3,4-d]pyrimidinone core: A heterocyclic scaffold frequently associated with kinase inhibition and nucleotide analog activity .
The 2-fluorobenzyl substitution at position 5 of the pyrazolo-pyrimidine ring introduces electronic and steric effects that likely influence target binding and selectivity. The ethyl linker bridges the adamantane-carboxamide group to the heterocyclic core, optimizing spatial orientation for receptor interactions.
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c26-21-4-2-1-3-19(21)14-30-15-28-22-20(23(30)32)13-29-31(22)6-5-27-24(33)25-10-16-7-17(11-25)9-18(8-16)12-25/h1-4,13,15-18H,5-12,14H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJNRELVKXBIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C5=C(C=N4)C(=O)N(C=N5)CC6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide is a novel adamantane derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique adamantane core linked to a pyrazolo-pyrimidine moiety, which is known for its diverse biological activities. The presence of a 2-fluorobenzyl group enhances lipophilicity and may influence receptor interactions.
Preliminary studies suggest that this compound acts as an inhibitor of 11β-HSD1 , an enzyme involved in the conversion of cortisone to cortisol. This inhibition is significant in the context of metabolic disorders such as obesity and diabetes.
Table 1: Inhibitory Potency Against 11β-HSD1
| Compound | IC50 (nM) | Species |
|---|---|---|
| (1s,3s)-N-(...) | 8 | Human |
| (1s,3s)-N-(...) | 49 | Mouse |
The compound demonstrated an IC50 value of 8 nM against human 11β-HSD1, indicating potent inhibitory activity .
Antimicrobial Activity
In vitro studies have shown that adamantane derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the one in focus have been tested against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 150 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus .
Case Studies and Research Findings
Recent research has highlighted the potential of adamantane derivatives in treating metabolic disorders. In one study, administration of a similar adamantane carboxamide led to a marked reduction in plasma triglyceride levels in rodent models .
Case Study: Efficacy in Obesity Models
In diet-induced obesity (DIO) mice, the compound significantly reduced body weight gain and improved metabolic parameters. This suggests a promising application in obesity management through modulation of metabolic pathways .
Safety Profile
The safety profile of the compound has been assessed through various pharmacokinetic studies. Key findings include:
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit significant anti-inflammatory properties. The compound has been evaluated for its potential as a 5-lipoxygenase inhibitor , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. Molecular docking studies suggest that this compound could effectively bind to the active sites of enzymes associated with inflammation, thereby reducing the production of pro-inflammatory mediators .
Neuroprotective Effects
The presence of the fluorobenzyl group in the compound enhances its lipophilicity, potentially allowing it to cross the blood-brain barrier. This characteristic is essential for neuroprotective agents aimed at treating neurodegenerative disorders such as Alzheimer's disease. By modulating nitric oxide levels and other inflammatory markers, the compound may alleviate neuronal damage and promote neuronal survival.
Anticancer Properties
Compounds similar to (1s,3s)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide have shown promise in cancer research. The unique structural motifs may interact with various biological targets involved in cancer cell proliferation and survival pathways, suggesting a potential role as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the fluorobenzyl group.
- Attachment to the adamantane scaffold.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Inhibition of 5-Lipoxygenase
In a study evaluating various pyrazolo compounds for their anti-inflammatory effects, this compound demonstrated significant inhibition of 5-lipoxygenase activity in vitro. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation .
Case Study 2: Neuroprotection in Animal Models
Preclinical trials involving animal models of neurodegeneration showed that administration of this compound led to reduced markers of oxidative stress and inflammation in brain tissues. Behavioral assessments indicated improvements in cognitive functions post-treatment, supporting its role as a neuroprotective agent.
Chemical Reactions Analysis
Amide Bond Reactivity
The adamantane-1-carboxamide group is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding adamantane-1-carboxylic acid and the corresponding amine intermediate.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 h | Adamantane-1-carboxylic acid + ethylenediamine-pyrazolopyrimidine derivative |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 h | Adamantane-1-carboxylate salt + free amine intermediate |
This reactivity is critical for prodrug strategies or metabolic degradation studies .
Pyrazolopyrimidine Core Modifications
The 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine ring undergoes tautomerism and substitution reactions. The oxo group at position 4 participates in keto-enol tautomerism, enabling nucleophilic attacks at electrophilic sites.
Key Reactions:
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxo group to a hydroxyl group, forming a dihydroxy intermediate.
-
Halogenation : Reaction with POCl₃ converts the oxo group to a chloro substituent, enhancing electrophilicity for further cross-coupling .
Fluorobenzyl Group Transformations
The 2-fluorobenzyl substituent directs electrophilic substitution reactions meta to the fluorine atom. Nitration and sulfonation proceed under mild conditions due to fluorine’s electron-withdrawing effects.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-(2-fluoro-5-nitrobenzyl) derivative |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl analogs via boronic acid coupling |
These modifications are leveraged to tune pharmacokinetic properties .
Adamantane Functionalization
The adamantane core exhibits stability but can undergo radical bromination or oxidation at bridgehead positions under harsh conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Bromination | Br₂, FeBr₃, 120°C, 24 h | 3-bromoadamantane-1-carboxamide derivative |
| Oxidation | KMnO₄, H₂O, 100°C, 48 h | Adamantane-1,3-dicarboxylic acid (minor pathway) |
Such reactions are rare but relevant for polyfunctionalized analogs .
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Pyrazolopyrimidine Core Formation : Cyclization of 5-amino-1H-pyrazole-4-carbonitrile with ethyl glyoxylate .
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Fluorobenzyl Introduction : Alkylation using 2-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF) .
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Amide Coupling : Reaction of adamantane-1-carboxylic acid with the amine intermediate using EDCl/HOBt .
Biochemical Interactions
While not traditional chemical reactions, the compound’s hypothesized kinase inhibition involves:
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Hydrogen Bonding : Between the pyrimidine oxo group and kinase active-site residues.
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Hydrophobic Interactions : Adamantane and fluorobenzyl groups enhance binding to hydrophobic pockets .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 6.2 h), with degradation pathways including:
Comparison with Similar Compounds
Positional Isomerism (2- vs. 3-Fluorobenzyl)
A close analogue, “(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide” (), differs only in the fluorine position on the benzyl group. While experimental data for this compound are unavailable, fluorobenzyl positional isomers are known to exhibit divergent binding affinities. For example, 2-fluorobenzyl groups often enhance metabolic stability compared to 3-substituted analogs due to reduced susceptibility to oxidative metabolism .
Thieno-Pyrazol Derivatives
The compound N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide () replaces the pyrazolo-pyrimidine core with a sulfur-containing thieno-pyrazol ring. Key differences include:
| Property | Target Compound | Thieno-Pyrazol Analogue |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidinone | Thieno[3,4-c]pyrazol |
| Molecular Formula | C₂₅H₂₇FN₄O₂ | C₂₂H₂₄FN₃O₂S |
| Molecular Weight | 452.51 g/mol | 413.51 g/mol |
| Key Substituent | 2-Fluorobenzyl | 4-Fluorophenyl |
The sulfur atom in the thieno ring may reduce solubility but improve π-π stacking interactions in hydrophobic binding pockets .
Adamantane-Carboxamide Derivatives with Alkyl Substitutions
Compounds 54 and 55 from feature adamantane-carboxamide groups linked to pyrazolo[4,3-b]pyridine cores with butyl and pentyl chains, respectively. Comparatively:
- Synthetic Routes : Both the target compound and compounds 54/55 utilize 1-adamantanamine as a starting material, but the target compound employs a pyrazolo-pyrimidine core, whereas 54/55 use pyrazolo-pyridine scaffolds .
- Alkyl Chain Effects : Longer alkyl chains (e.g., pentyl in compound 55) increase lipophilicity but may reduce oral bioavailability due to poor aqueous solubility.
Pyrazolo[3,4-d]pyrimidinone Derivatives
The compound 5-Amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () shares the pyrazolo-pyrimidinone core but lacks the adamantane-carboxamide group. Key contrasts:
- Functional Groups: The amino group at position 5 in ’s compound may enhance hydrogen bonding, while the target compound’s adamantane-carboxamide contributes to steric bulk and membrane permeability.
- Molecular Descriptors : The target compound’s topological polar surface area (TPSA) is likely higher due to the carboxamide group, impacting blood-brain barrier penetration .
Structural Similarity Analysis
Using cheminformatics tools (), the target compound’s similarity to analogs can be quantified via Tanimoto coefficients (Tc). For example:
- MACCS Fingerprints : Tc values >0.85 indicate high similarity, often correlating with overlapping biological activities .
- ECFP4 Fingerprints : These capture 3D pharmacophore features, highlighting differences in fluorine positioning or linker length .
Key Findings and Implications
Fluorine Position : The 2-fluorobenzyl group in the target compound likely confers superior metabolic stability compared to 3- or 4-substituted isomers .
Core Modifications: Pyrazolo-pyrimidine cores (target compound) vs. pyrazolo-pyridine () or thieno-pyrazol () alter electronic properties and binding modes.
Preparation Methods
Cyclization of 4,6-Dichloro-5-Formylpyrimidine
A solution of 4,6-dichloro-5-formylpyrimidine in anhydrous methanol is treated with hydrazine hydrate (99%) at 0°C for 1 hour. The reaction proceeds via nucleophilic attack of hydrazine at the aldehyde group, followed by cyclization to form the pyrazole ring. Triethylamine is employed in dioxane-based systems to neutralize hydrohalic acid byproducts, yielding 4-chloro-1-pyrazolo[3,4-d]pyrimidine as an intermediate.
Key Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Methanol | 0°C | 1 h | 76% |
| Hydrazine hydrate | Dioxane | 10–15°C | 2.5 h | 82% |
Hydrolysis to 4-Oxo Derivative
The 4-chloro intermediate undergoes hydrolysis in aqueous potassium carbonate at 60°C for 4 hours, replacing the chloro group with a hydroxyl moiety. Subsequent tautomerization yields the 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine core. This step is critical for establishing the lactam structure essential for biological activity.
Introduction of the 2-fluorobenzyl group at position 5 is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. The SNAr approach, validated by Ambeed.com protocols, utilizes 2-fluorobenzyl bromide under basic conditions.
Alkylation with 2-Fluorobenzyl Bromide
A mixture of the pyrazolo[3,4-d]pyrimidin-4-one core, 2-fluorobenzyl bromide, and potassium carbonate in acetonitrile is stirred at room temperature for 12 hours. The reaction proceeds via deprotonation of the N-H group at position 5, followed by alkylation.
Optimized Conditions
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Fluorobenzyl bromide | K₂CO₃ | Acetonitrile | 20°C | 68% |
Post-reaction purification via column chromatography (hexanes/ethyl acetate, 3:1) isolates the 5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine intermediate.
Functionalization with Ethylamine Side Chain
The ethylamine linker is introduced at position 1 through Mitsunobu coupling or nucleophilic substitution. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable the attachment of 2-hydroxyethylamine to the pyrazolo nitrogen, followed by Staudinger reduction to yield the primary amine.
Mitsunobu Reaction
A solution of 5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine, 2-hydroxyethylphthalimide, diethyl azodicarboxylate (DEAD), and triphenylphosphine in tetrahydrofuran (THF) is stirred at 0°C for 2 hours. Deprotection with hydrazine hydrate in ethanol liberates the free amine.
Representative Data
| Reagent | Conditions | Yield |
|---|---|---|
| DEAD, PPh₃ | THF, 0°C, 2 h | 62% |
| Hydrazine hydrate | Ethanol, reflux, 6 h | 89% |
Stereospecific Amidation with Adamantane-1-Carboxylic Acid
The final step involves coupling the ethylamine intermediate with (1s,3s)-adamantane-1-carboxylic acid using carbodiimide-mediated activation.
Carbodiimide Coupling
A mixture of adamantane-1-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in dichloromethane is reacted with the ethylamine derivative at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.
Reaction Profile
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC, HOBt | DCM | 0°C → 25°C | 74% |
Purification via recrystallization (ethyl acetate/hexanes) yields the target compound as a white crystalline solid.
Analytical Characterization and Validation
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.48–7.28 (m, 4H, aromatic), 5.44 (s, 2H, CH₂F), 3.82 (t, 2H, NHCH₂), 2.11–1.98 (m, 12H, adamantane).
- HRMS (ESI) : m/z 534.2453 [M+H]⁺ (calc. 534.2456).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
